molecular formula C28H35N3O2 B8363888 Tert-butyl 2-{[2-(tritylamino)ethyl]amino}ethylcarbamate

Tert-butyl 2-{[2-(tritylamino)ethyl]amino}ethylcarbamate

Cat. No.: B8363888
M. Wt: 445.6 g/mol
InChI Key: STBFLSBYUBVMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-{[2-(tritylamino)ethyl]amino}ethylcarbamate is a useful research compound. Its molecular formula is C28H35N3O2 and its molecular weight is 445.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C28H35N3O2

Molecular Weight

445.6 g/mol

IUPAC Name

tert-butyl N-[2-[2-(tritylamino)ethylamino]ethyl]carbamate

InChI

InChI=1S/C28H35N3O2/c1-27(2,3)33-26(32)30-21-19-29-20-22-31-28(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,29,31H,19-22H2,1-3H3,(H,30,32)

InChI Key

STBFLSBYUBVMET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-aminoethylcarbamate (4.81 g) in dehydrated chloroform (10 ml) were added sodium carbonate (1.06 g) and N-(2-bromoethyl)tritylamine (3.66 g), and the mixture was stirred under reflux for 3 hours. To the reaction mixture were added diethyl ether and hexane, and the solution was washed with water. The mixture was extracted with 5% aqueous citric acid solution, and the aqueous layer was washed with diethyl ether. The aqueous layer was then made alkaline with sodium hydrogencarbonate followed by extraction with diethyl ether. The organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give tert-butyl 2-{[2-(tritylamino)ethyl]amino}ethylcarbamate (1.86 g) as a viscous oil.
Quantity
4.81 g
Type
reactant
Reaction Step One
Quantity
1.06 g
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reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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